molecular formula C19H18N2O2S B5606243 2-amino-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide

2-amino-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide

Cat. No.: B5606243
M. Wt: 338.4 g/mol
InChI Key: XZQQJTYZNVAWRS-UHFFFAOYSA-N
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Description

2-amino-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by functionalization at specific positions to introduce the amino, methoxyphenyl, and carboxamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, are essential to obtain the final product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-amino-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-methoxyphenyl)benzamide
  • 2-amino-N-(4-methoxyphenyl)-4-methylthiophene-3-carboxamide
  • 2-amino-N-(4-methoxyphenyl)-5-phenylthiophene-3-carboxamide

Uniqueness

2-amino-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-16(18(20)24-17(12)13-6-4-3-5-7-13)19(22)21-14-8-10-15(23-2)11-9-14/h3-11H,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQQJTYZNVAWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)OC)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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